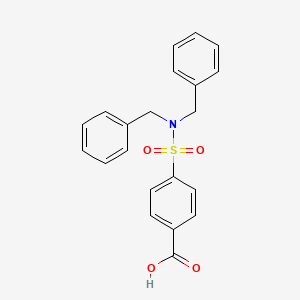

4-(dibenzylsulfamoyl)benzoic Acid

Descripción

4-(Dibenzylsulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid, featuring a dibenzylsulfamoyl group (-SO$2$N(Bn)$2$) at the para position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active sulfonamides, which often exhibit enzyme inhibitory or receptor-modulating properties.

Propiedades

Número CAS |

102479-27-6 |

|---|---|

Fórmula molecular |

C21H19NO4S |

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

4-(dibenzylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C21H19NO4S/c23-21(24)19-11-13-20(14-12-19)27(25,26)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,24) |

Clave InChI |

AYAKDXHPTOEADO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Solubilidad |

19.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(dibenzylsulfamoyl)benzoic acid and related sulfonamide/benzoic acid derivatives:

Key Comparative Insights :

Structural Modifications and Bioactivity :

- Dibenzylsulfamoyl vs. Dimethylphenylsulfamoyl : The dibenzyl group in 4-(dibenzylsulfamoyl)benzoic acid introduces greater steric hindrance compared to the smaller 3,4-dimethylphenyl group in its analog . This may reduce binding affinity to compact enzyme active sites but improve selectivity for hydrophobic targets.

- Bromophenylsulfonyl Derivatives : The bromine atom in 4-[(4-bromophenyl)sulfonyl]benzoic acid enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions in drug synthesis .

Synthetic Routes: Sulfonamide benzoic acids are typically synthesized via condensation reactions between sulfonyl chlorides and amines. For example, 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives are prepared by reacting 4-aminobenzoic acid with bromophenyl sulfonyl chlorides in dry acetone . Similar methods likely apply to 4-(dibenzylsulfamoyl)benzoic acid, substituting dibenzylamine as the nucleophile.

Spectroscopic Properties: UV-Vis Data: Analogous compounds like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid exhibit λ$_{\text{max}}$ at 267–341 nm (methanol), attributed to π→π* transitions in conjugated systems . The dibenzylsulfamoyl group may shift absorption maxima due to extended conjugation. IR Spectroscopy: Sulfonamide stretching vibrations (S=O at ~1350–1160 cm$^{-1}$ and N–S at ~910 cm$^{-1}$) are consistent across derivatives .

Biological Activity: Insecticidal Activity: 4-[(Phenylcarbamoyl)amino]benzoic acid derivatives showed LC$_{50}$ values of 0.8–2.1 μg/mL against Spodoptera littoralis larvae, highlighting the role of urea/thiourea motifs in pesticidal activity . The dibenzylsulfamoyl analog’s larger substituents may reduce penetration efficiency in insect cuticles. Enzyme Inhibition: Sulfonamide benzoic acids are known inhibitors of butyrylcholinesterase (BChE), with IC$_{50}$ values in the micromolar range. Substituents like dibenzyl groups may modulate selectivity over acetylcholinesterase (AChE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.